

Technical Guide: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Cat. No.:	B139893

[Get Quote](#)

CAS Number: 135631-90-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, predicted physicochemical properties provide valuable insights for its handling and application in research.

Property	Value	Source
CAS Number	135631-90-2	
Molecular Formula	C ₁₁ H ₁₂ BrNO	
Molecular Weight	254.12 g/mol	
Boiling Point	366.03 °C at 760 mmHg	[1]
Flash Point	175.169 °C	[1]
Density	1.386 g/cm ³	[1]
Refractive Index	1.556	[1]

Synthesis

The synthesis of **6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one** can be achieved through an intramolecular Friedel-Crafts-type cyclization of a suitable precursor, N-(4-bromophenyl)-3-methylbut-2-enamide. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

This protocol is based on established methods for the synthesis of similar quinolinone structures.

Step 1: Synthesis of N-(4-bromophenyl)-3-methylbut-2-enamide

A detailed, experimentally validated protocol for the synthesis of this specific precursor is not readily available in the searched literature. However, it can be reasonably prepared by the acylation of 4-bromoaniline with 3,3-dimethylacryloyl chloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane or THF.

Step 2: Intramolecular Cyclization

To a solution of N-(4-bromophenyl)-3-methylbut-2-enamide in an anhydrous non-polar solvent such as dichloromethane at 0 °C under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum trichloride, 4 equivalents) is added portion-wise. The reaction mixture is stirred and

allowed to warm to room temperature for approximately one hour. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

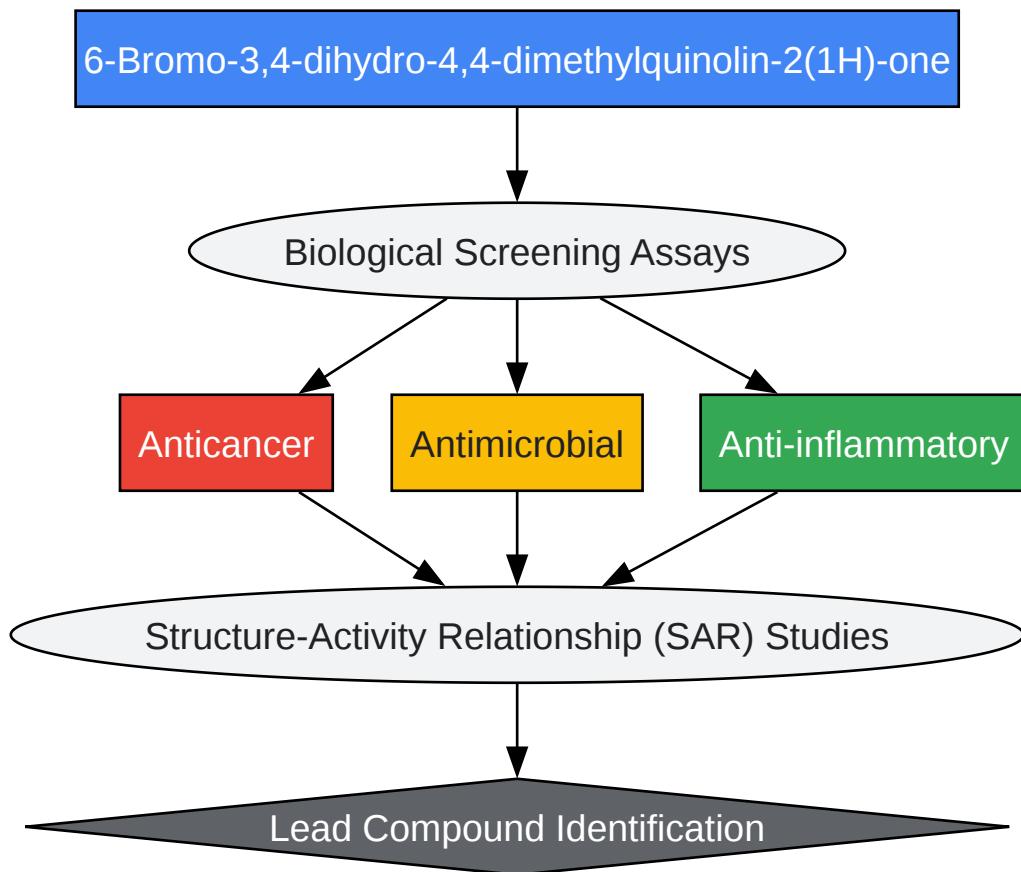
Reaction Workflow Diagram

Step 1: Amide Formation

4-bromoaniline

3,3-dimethylacryloyl chloride

Pyridine, DCM


N-(4-bromophenyl)-3-methylbut-2-enamide

Step 2: Intramolecular Cyclization

N-(4-bromophenyl)-3-methylbut-2-enamide

AlCl₃, DCM

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-3,4-dihydro-1H-quinolin-2-one|CAS 3279-90-1 [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139893#6-bromo-3-4-dihydro-4-4-dimethylquinolin-2-1h-one-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com